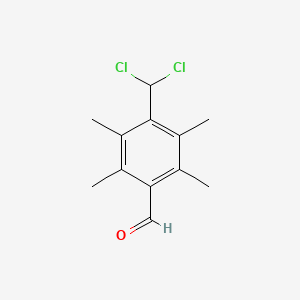

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde

説明

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a dichloromethyl group at the 4-position and methyl groups at the 2, 3, 5, and 6 positions. Its molecular formula is C₁₂H₁₄Cl₂O, with a molecular weight of 245.15 g/mol. The dichloromethyl group introduces significant steric and electronic effects, influencing reactivity and physicochemical properties.

特性

IUPAC Name |

4-(dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-6-8(3)11(12(13)14)9(4)7(2)10(6)5-15/h5,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGLWWBFPWRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=O)C)C)C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde can be achieved through the formylation of electron-rich aromatic rings. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to ensure high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the dichloromethyl group under basic conditions.

Major Products

Oxidation: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzoic acid.

Reduction: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and dichloromethyl groups. These functional groups can interact with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

4-[Bis(2,4,6-Trimethylphenyl)Boryl]-2,3,5,6-Tetramethylbenzaldehyde (Compound 2)

- Structure : Shares the 2,3,5,6-tetramethylbenzaldehyde backbone but replaces the dichloromethyl group with a bis(2,4,6-trimethylphenyl)boron moiety.

- Synthesis : Prepared similarly to phenyl analogs via arylborane-dipyrrinato zinc complex formation, highlighting the adaptability of the tetramethylbenzaldehyde framework for functionalization .

4-Bromo-2,3,5,6-Tetramethylbenzaldehyde

- Structure : Bromine replaces the dichloromethyl group at the 4-position.

- Properties: Molecular Weight: 255.13 g/mol vs. 245.15 g/mol for the dichloromethyl analog. Collision Cross-Section (CCS): Predicted CCS values for [M+H]⁺: 162.7 Ų (bromo) vs.

- Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilicity at the aldehyde group.

Dichloromethylated Aromatic Aldehydes

1,3-Bis(Dichloromethyl)-2,4,5,6-Tetrachlorobenzene

- Structure : Tetrachlorobenzene core with dichloromethyl groups at 1 and 3 positions.

- Synthesis : Achieved via dichloromethylation of tetrachlorobenzene using chloroform/AlCl₃, followed by hydrolysis .

- Comparison :

- The tetrachlorobenzene backbone increases steric hindrance compared to the tetramethylbenzaldehyde analog.

- Dichloromethyl groups in both compounds likely confer similar stability against hydrolysis.

Halogenated Compounds with Mutagenic Potential

Halogenated furanones like BMX-3 ([728-40-5]) and EMX ([122551-89-7]) share dichloromethyl or chloro substituents and exhibit mutagenic activity (classified as LM, or likely mutagenic) .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The tetramethylbenzaldehyde framework supports diverse functionalization, including boron-containing groups and halogens .

Substituent Effects :

- Dichloromethyl groups increase electrophilicity at the aldehyde position compared to methyl or bromine substituents.

- Bulky substituents (e.g., bis(trimethylphenyl)boron) may enhance photophysical properties for material applications.

Safety Considerations : Dichloromethyl groups in aromatic systems correlate with mutagenicity in structurally distinct compounds (e.g., BMX-3) , suggesting the need for toxicity studies on the target compound.

生物活性

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with a complex structure characterized by a benzene ring substituted with four methyl groups and a dichloromethyl group. Its chemical formula is C12H14Cl2O. This compound has garnered attention in various fields due to its potential biological activities, including applications in drug development and its reactivity in organic synthesis.

The presence of the dichloromethyl group enhances the electrophilic properties of this compound, making it a useful intermediate in organic synthesis. It can be synthesized through several methods, including:

- Electrophilic Aromatic Substitution : Involves the introduction of the dichloromethyl group into the aromatic system.

- Reactions with Nucleophiles : The compound can react with various nucleophiles, leading to diverse products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Studies have shown that this compound can inhibit the activity of certain bacterial virulence factors. For instance, it was screened for its effect on the Type III secretion system (T3SS) in Gram-negative bacteria such as Citrobacter rodentium, revealing concentration-dependent inhibition at specific doses (e.g., 10 μM and 25 μM) .

- Potential Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways; however, specific studies are needed to confirm this activity.

- Cytotoxicity Studies : In cytotoxicity assays against various cell lines, this compound displayed non-cytotoxic behavior at concentrations up to 50 μM when tested against C. rodentium .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes : The compound may interact with specific enzymes or receptors involved in bacterial virulence and inflammatory responses.

- Electrophilic Attack : Its electrophilic nature allows it to react with nucleophiles in biological systems, potentially altering cellular processes.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that have been studied for their biological activities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methyl-4-(dichloromethyl)benzaldehyde | One less methyl group; similar electrophilic properties | Slightly altered reactivity |

| 2,3-Dimethyl-4-chlorobenzaldehyde | Contains chlorine instead of dichloromethyl | Different electrophilic characteristics |

| 4-Methoxy-2,3,5-trimethylbenzaldehyde | Features a methoxy group instead of dichloromethyl | Potentially different biological activity |

These comparisons highlight the uniqueness of this compound due to its specific combination of functional groups that influence its reactivity and potential applications.

Q & A

Q. What are the optimized synthetic routes for 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using substituted benzaldehyde precursors. For example, refluxing substituted benzaldehydes with dichloromethylating agents (e.g., Cl₂C=O or Cl₃C− reagents) in anhydrous ethanol with glacial acetic acid as a catalyst (5–10 mol%) can yield the target compound. Reaction time (4–6 hours) and temperature (70–80°C) are critical for minimizing side products like polychlorinated byproducts . Purification typically involves reduced-pressure solvent evaporation and recrystallization from ethanol/water mixtures.

Q. How can researchers ensure purity and structural fidelity during isolation?

- Methodological Answer : Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Assaying purity requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm. For structural confirmation, combine H/C NMR (CDCl₃ solvent) to identify methyl, aldehyde, and dichloromethyl groups. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to potential toxicity of chlorinated intermediates, conduct reactions in a fume hood with PPE (gloves, lab coat, goggles). Waste disposal must follow halogenated organic waste guidelines. Monitor air quality for volatile chlorinated byproducts using gas chromatography (GC-MS) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p) basis set) can model the compound’s electronic structure and predict NMR chemical shifts. Compare computed vs. experimental spectra to identify artifacts or validate tautomeric forms .

Q. What mechanistic insights explain the formation of dichloromethyl side products during synthesis?

- Methodological Answer : Competing pathways, such as over-chlorination or radical intermediates, can lead to byproducts like 2,4-dichloro derivatives. Kinetic studies (e.g., time-resolved FTIR or GC-MS monitoring) reveal intermediate species. Isotopic labeling (e.g., C-tracing) clarifies whether chlorination occurs via electrophilic substitution or free-radical mechanisms .

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : In Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura), polar aprotic solvents (DMF, DMSO) enhance oxidative addition rates but may deactivate catalysts via coordination. Low-temperature conditions (0–25°C) favor selectivity for mono-functionalized products. Solvent screening using Design of Experiments (DoE) matrices optimizes yield and minimizes side reactions .

Q. What strategies identify and quantify degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. Analyze degradation via LC-MS/MS with a Q-TOF detector to detect oxidation (aldehyde → carboxylic acid) or hydrolysis (dichloromethyl → hydroxymethyl). Quantify using external calibration curves with deuterated internal standards .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and solution-phase structural data?

- Methodological Answer : X-ray crystallography may reveal a planar aldehyde group, while solution NMR shows dynamic disorder. Use variable-temperature NMR to assess conformational equilibria. Pair with Raman spectroscopy to compare solid-state vs. solution-phase bond vibrations. Molecular dynamics (MD) simulations further elucidate solvent-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。